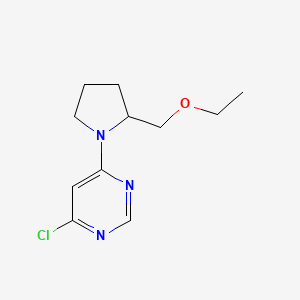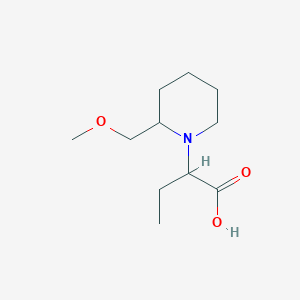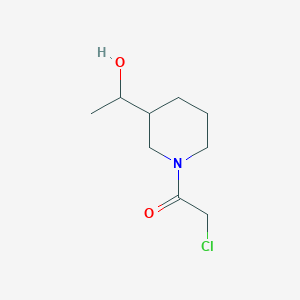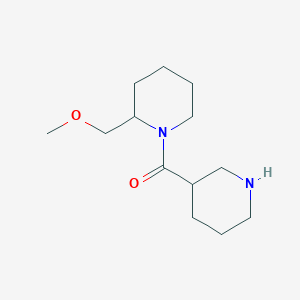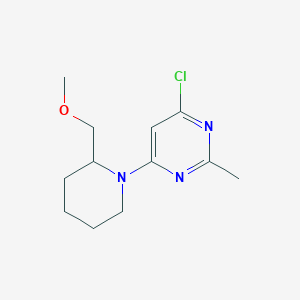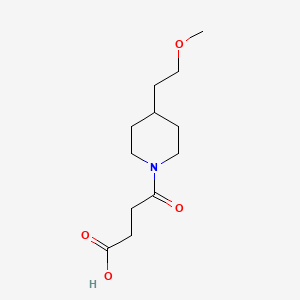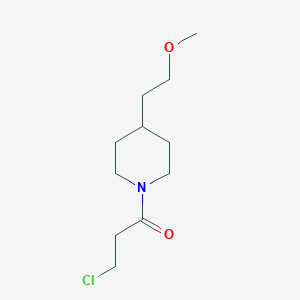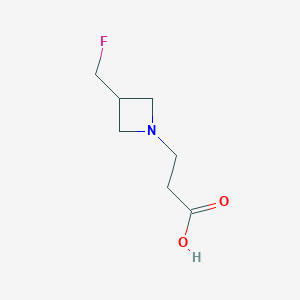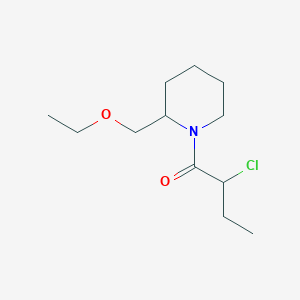
2-氯-1-(4-(1-羟乙基)哌啶-1-基)丁酮
描述
“2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .科学研究应用
合成和药理特性:
- 1-苯基-3-(哌啶-1-基)丙烷和丁醇的衍生物,包括类似于2-氯-1-(4-(1-羟乙基)哌啶-1-基)丁酮的化合物,已被研究其合成方法和药理特性 (Vardanyan, 2018)。
结构表征和晶体学:
- 对相关化合物结构的研究,如硝基哌啶咪唑衍生物,为类似氯代烷基哌啶衍生物的化学特性和潜在应用提供了见解 (Gzella, Wrzeciono, & Pöppel, 1999)。
抑制血小板聚集:
- 研究已探索类似(E)-4-[4-(甲硫基)苯基]-1-(2-哌啶基)-3-丁烯-2-酮盐酸盐这样的化合物作为ADP诱导的血小板聚集抑制剂,突显了类似化合物的潜在医学应用 (Grisar et al., 1976)。
CCR5受体拮抗剂作为抗HIV-1药物:
- 研究已确定某些哌啶衍生物为强效CCR5受体拮抗剂,可用于治疗HIV-1 (Finke et al., 2001)。
与抗糖尿病化合物的关联:
- 哌嗪/2-羟丙基-β-环糊精与抗糖尿病化合物之间的分子关联已被探讨,表明这种化学关联在增强溶解性和治疗潜力方面的作用 (Devine et al., 2020)。
代谢和解毒途径:
- 已研究了氯丁二烯的代谢和解毒途径,该化合物在结构上与所讨论的化合物相关,为其生物化学相互作用和潜在毒性提供了见解 (Munter et al., 2003)。
抗炎活性:
- 对类似4-(6-甲氧基-2-萘基)丁酮的化合物的研究已证明其显著的抗炎活性,这可能与类似氯代烷基哌啶衍生物相关 (Goudie et al., 1978)。
合成中的纳米晶催化剂:
- 在含有哌啶-1-基团的喹啉-2(1H)-酮的合成中使用纳米晶ZnO作为催化剂,突显了先进材料在合成复杂有机化合物中的作用 (Astaneh & Rufchahi, 2018)。
膜结构研究:
- 合成了含有哌啶-N-氧基亚硝基自由基的类固醇自旋标记物,用于研究膜动力学,表明哌啶衍生物在生物物理研究中的潜力 (Katoch, Trivedia, & Phadke, 1999)。
未来方向
The future directions for “2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” and similar compounds likely involve further exploration of their synthesis methods and potential applications in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, contributing to their broad range of pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmaceutical activity .
生化分析
Biochemical Properties
2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one, have been shown to exhibit significant pharmacological activities, including CNS inhibition and anti-inflammatory properties . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the overall biochemical landscape.
Cellular Effects
The effects of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to affect the proliferation of cancer cells by interfering with specific signaling pathways . Additionally, the compound’s impact on gene expression can lead to changes in cellular behavior, including apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, piperidine derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling . This inhibition can result in altered gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one in laboratory settings are essential for understanding its stability and long-term impact. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Degradation can occur under certain circumstances, leading to a decrease in its effectiveness. Long-term studies have also indicated that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and CNS inhibition . Higher doses can lead to toxic or adverse effects, including potential damage to vital organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile, affecting the synthesis and degradation of other biomolecules.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . This interaction can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s effectiveness by ensuring that it reaches its intended site of action within the cell.
属性
IUPAC Name |
2-chloro-1-[4-(1-hydroxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(15)13-6-4-9(5-7-13)8(2)14/h8-10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJCWGJJAAXNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


